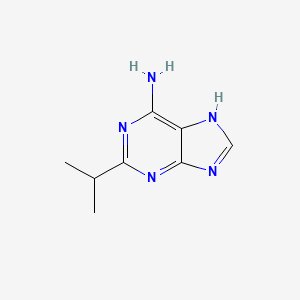
(R)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a hydroxymethyl group attached to a dihydronaphthalenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reduction of naphthalenone derivatives followed by hydroxymethylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The carbonyl group in the dihydronaphthalenone core can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-3,4-dihydronaphthalen-1(2H)-one.
Reduction: Formation of 3-(Hydroxymethyl)-3,4-dihydronaphthalen-1-ol.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology
This compound has potential applications in the study of enzyme-catalyzed reactions, particularly those involving hydroxylation and oxidation. It can be used as a substrate to investigate the activity of specific enzymes and their mechanisms.
Medicine
In medicinal chemistry, ®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is explored for its potential therapeutic properties. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer effects, making it a candidate for drug development.
Industry
In the material science industry, this compound can be used as a building block for the synthesis of polymers and advanced materials. Its ability to undergo various chemical transformations makes it suitable for creating materials with specific properties.
Wirkmechanismus
The mechanism by which ®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, its hydroxymethyl group can form hydrogen bonds with active sites of enzymes, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
- 3-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one
- 3-(Hydroxymethyl)-2,3-dihydro-1H-benzofuran-1-one
Uniqueness
®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific dihydronaphthalenone core, which provides distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(3R)-3-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-4,8,12H,5-7H2/t8-/m1/s1 |
InChI-Schlüssel |
CREVFIPIRJCEIY-MRVPVSSYSA-N |
Isomerische SMILES |
C1[C@H](CC(=O)C2=CC=CC=C21)CO |
Kanonische SMILES |
C1C(CC(=O)C2=CC=CC=C21)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11911719.png)
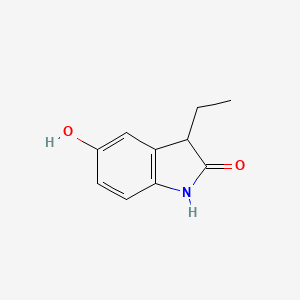
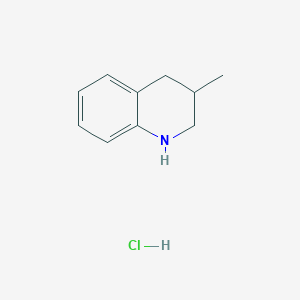

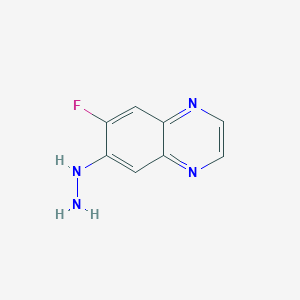
![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)

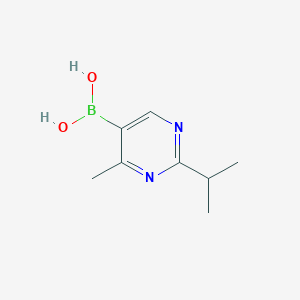

![2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B11911782.png)

